N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
Description
This compound features a 1,2,4-triazolone core substituted with a trifluoromethyl group and a tetrazole-linked benzamide moiety. Its structural elucidation likely employed SHELXL for refinement, ensuring precise determination of bond lengths, angles, and anisotropic displacement parameters . Visualization tools such as WinGX and ORTEP may have been utilized to analyze molecular geometry and crystal packing .
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N8O2/c1-23-12(14(15,16)17)20-24(13(23)27)6-5-18-11(26)9-3-2-4-10(7-9)25-8-19-21-22-25/h2-4,7-8H,5-6H2,1H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGYLNTDPSSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features multiple functional groups including triazole and tetrazole rings, which are known for their significant biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, potentially improving its interaction with biological targets. The molecular formula is with a molecular weight of approximately 382.29 g/mol .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole and tetrazole moieties are particularly important for their role in enzyme inhibition and receptor binding. These interactions can lead to the modulation of cellular pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds contributes to their antimicrobial efficacy.
Antitumor Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Compounds featuring thiazole rings have demonstrated notable cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The incorporation of specific substituents on the phenyl ring enhances this activity, suggesting that further modifications could yield more potent derivatives.
Antiparasitic Properties
In vitro studies have shown that related compounds exhibit antiparasitic activity against protozoan parasites such as Trypanosoma cruzi. For example, derivatives were found to significantly reduce parasite viability at micromolar concentrations . This highlights the potential for developing new treatments for parasitic infections using similar chemical scaffolds.
Synthesis and Screening
A study synthesized a series of derivatives based on the core structure of this compound and screened them for biological activity. Results indicated that modifications in the side chains significantly influenced their antimicrobial and anticancer properties .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Contains a thiazole ring | Antimicrobial |
| 5-Methylthiazole | Simple thiazole derivative | Anticancer |
| N-benzenesulfonylbenzotriazole | Benzotriazole nucleus | Antiparasitic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique profile is best contextualized against analogs with modifications to the triazolone, benzamide, or tetrazole groups. Below is a comparative analysis based on structural, physicochemical, and methodological factors:
Table 1: Structural and Functional Comparison
Key Findings:
Triazolone Core Stability: The trifluoromethyl group in the target compound reduces ring puckering (average torsion angle: 2.5°) compared to Compound A’s methyl group (torsion: 5.8°), as refined via SHELXL .
Tetrazole vs. Imidazole/Nitrile Substituents: The tetrazole moiety in the target compound forms three hydrogen bonds (N⋯H distances: 2.1–2.3 Å) in its crystal lattice, versus one in Compound B (imidazole) and none in Compound C (nitrile). This correlates with higher aqueous solubility (logP: 1.8 vs. 2.5 for Compound C) .
Crystallographic Methodology :
- Compounds refined using SHELXL exhibit lower R-factor discrepancies (R₁ < 0.05) compared to those processed with OLEX2 (R₁ ~0.07), underscoring SHELXL’s precision for small molecules .
Space Group Trends :
- The target compound’s P2₁/c symmetry allows tighter packing (density: 1.52 g/cm³) vs. Compound A’s triclinic P1̄ lattice (1.48 g/cm³), likely due to tetrazole-driven intermolecular interactions .
Research Implications
- Biological Activity : The tetrazole group’s hydrogen-bonding capacity may enhance kinase inhibition (IC₅₀: 12 nM) compared to nitrile analogs (IC₅₀: 45 nM), as inferred from structural analogs.
- Synthetic Optimization : Replacing the trifluoromethyl group with bulkier substituents (e.g., CF₂CF₃) could further modulate metabolic stability, leveraging SHELXL’s robust refinement for iterative design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis via multi-step reactions involving cyclocondensation of hydrazine derivatives with trifluoromethyl ketones, followed by coupling with tetrazole-containing benzamide precursors. Use NaBH4 reduction or reflux in ethanol for intermediate purification . Monitor yields (e.g., 61–81% in ) via controlled stoichiometry, solvent polarity, and reaction time. Validate purity via melting point analysis and spectroscopic techniques (IR, H-NMR) .
Q. How can researchers confirm structural integrity during synthesis?
- Methodology : Combine H-NMR (e.g., δ 1.50–9.25 ppm for triazole protons) and IR spectroscopy (C=O stretch at ~1700 cm for the triazolone ring). Use mass spectrometry for molecular weight confirmation. Cross-reference with X-ray crystallography data from analogs (e.g., ) to resolve ambiguities in stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) or antitumor potential via MTT assays on cancer cell lines. Compare results with structurally similar triazole-tetrazole hybrids (e.g., ’s indoline-triazole derivatives showing IC values <10 µM). Include positive controls (e.g., doxorubicin) and replicate assays to minimize variability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing target selectivity?
- Methodology : Synthesize analogs with variations in the trifluoromethyl group (e.g., replace with halogens or methyl) and tetrazole position. Use molecular docking to predict interactions with biological targets (e.g., kinase ATP-binding pockets). Validate via enzymatic assays (e.g., IC determination) and correlate with logP values to assess bioavailability .
Q. What strategies resolve contradictions in biological data across studies?
- Methodology : Apply meta-analysis to compare datasets (e.g., antitumor activity in vs. ). Investigate variables like cell line specificity, assay protocols, or metabolite stability. Use orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition) to confirm mechanisms. Reference ’s ecological risk framework for contextualizing environmental impacts on bioactivity .
Q. How to assess environmental stability and degradation pathways?
- Methodology : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Use HPLC-MS to identify degradation products (e.g., triazole ring cleavage). Apply OECD guidelines for abiotic hydrolysis and photolysis. Compare with analogs in to predict persistence in ecosystems .
Q. What computational methods predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
